4-Metilaminometiltiazol

Descripción general

Descripción

Thiazol-4-ylmethanamine is a chemical compound that is part of a broader class of thiazole derivatives. These compounds are of significant interest due to their pharmacological properties, particularly their interactions with various biological receptors. For instance, certain thiazol-4-ylmethanamine derivatives have been found to possess dopaminergic properties, acting as dopamine agonists with potential applications in the central nervous system . Additionally, thiazol-4-ylmethanamine derivatives have been synthesized and evaluated for their histaminergic H1-receptor activities, with varying degrees of agonistic and antagonistic effects .

Synthesis Analysis

The synthesis of thiazol-4-ylmethanamine derivatives involves various chemical reactions and techniques. For example, the synthesis of 4-(1,2,5,6-tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines has been described, yielding compounds with pronounced central nervous system effects . Another study reported the synthesis of a thiazol-4-ylmethanamine derivative with antitumor activity, which was achieved through the reduction of a precursor compound using sodium borohydride (NaBH4) . The synthesis of chiral spirooxindole-based 4-thiazolidinone, a related structure, was accomplished through an asymmetric formal [3+2] annulation process .

Molecular Structure Analysis

The molecular structure of thiazol-4-ylmethanamine derivatives has been characterized using various analytical techniques. X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations have been employed to investigate the solid-state structure of these compounds . Single-crystal X-ray diffraction has also been used to determine the crystal structure of specific derivatives, revealing details such as space group, cell dimensions, and intermolecular hydrogen bonding patterns .

Chemical Reactions Analysis

Thiazol-4-ylmethanamine derivatives participate in a range of chemical reactions. The dopaminergic properties of these compounds are attributed to their ability to bind to dopamine receptors and influence neurotransmitter synthesis and neuronal firing . The antitumor activity of certain derivatives is likely due to their interactions with cellular targets, as evidenced by their inhibitory effects on the Hela cell line . The synthesis of chiral 4-thiazolidinone derivatives involves a catalytic formal [3+2] annulation reaction, demonstrating the versatility of thiazol-4-ylmethanamine derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazol-4-ylmethanamine derivatives have been studied through various spectroscopic and thermal analysis methods. Techniques such as FT-IR, NMR (1H and 13C), UV-Vis spectroscopy, and TG/DTA thermal analysis have been used to characterize these compounds . Theoretical analyses, including DFT calculations, have provided insights into the vibrational modes, chemical shift values, and electronic properties of the molecules . These studies contribute to a deeper understanding of the stability and reactivity of thiazol-4-ylmethanamine derivatives.

Aplicaciones Científicas De Investigación

Actividades Fungicidas

Se han diseñado y sintetizado derivados de 4-Metilaminometiltiazol para sus actividades fungicidas . Estos compuestos han mostrado sensibilidad a varios hongos como Fusarium oxysporum, Sclerotinia sclerotiorum, Botrytis cinerea, Colletotrichum fragariae, Alternaria alternata, Penicillium digitatum, Curvularia lunata, y Curvularia mebaldsii . En particular, el compuesto 2,4-dicloro-N-((2-feniltiazol-4-il)metil)bencensulfonamida exhibió las mejores bioactividades contra C. lunata, B. cinerea, y S. sclerotiorum .

Actividades Farmacéuticas y Biológicas

Los tiazoles y sus derivados han ganado una atención considerable debido a sus amplias aplicaciones en diferentes campos . Tienen actividades farmacéuticas y biológicas que incluyen antimicrobianas, antirretrovirales, antifúngicas, anticancerígenas, antidiabéticas, antiinflamatorias, anti-Alzheimer, antihipertensivas, antioxidantes, y hepatoprotectoras .

Aplicaciones Agroquímicas

Los tiazoles se utilizan en el campo de los agroquímicos . Son una característica estructural prominente en una variedad de productos naturales, como la vitamina B y la penicilina .

Aplicaciones Industriales

Los tiazoles han encontrado aplicaciones en campos industriales . Se utilizan en el campo de los fotosensibilizadores, la vulcanización del caucho, los cristales líquidos, los sensores, los protectores solares, los catalizadores, los tintes, los pigmentos y los cromóforos .

Sensibilizadores Fotográficos

Safety and Hazards

Thiazol-4-ylmethanamine has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazol-4-ylmethanamine, also known as 1,3-thiazol-4-ylmethanamine, is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Thiazol-4-ylmethanamine may interact with multiple targets, leading to various changes at the cellular level.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Thiazol-4-ylmethanamine.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various effects at the molecular and cellular levels .

Propiedades

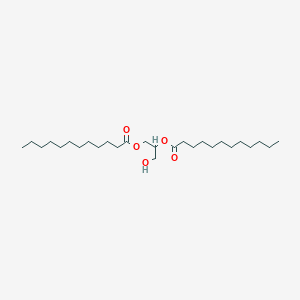

IUPAC Name |

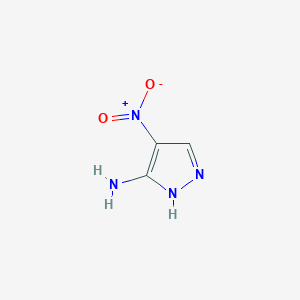

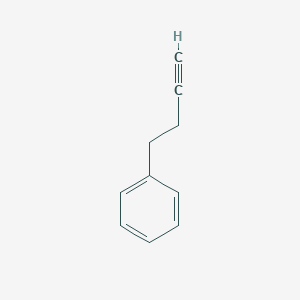

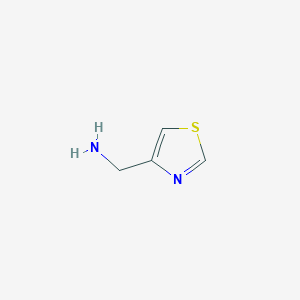

1,3-thiazol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEQTUUFQKDATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567726 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16188-30-0 | |

| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazol-4-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.